molecular formula C19H27ClN2O4 B6007974 N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide

货号 B6007974
分子量: 382.9 g/mol
InChI 键: KFROKPPRHOLDIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide, commonly known as CMPD101, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK1δ, which has been implicated in various disease states, including cancer, Alzheimer's disease, and Parkinson's disease. The purpose of

作用机制

CMPD101 is a selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, cell differentiation, and circadian rhythm regulation. By inhibiting CK1δ, CMPD101 disrupts these cellular processes and induces cell death in cancer cells. Additionally, inhibition of CK1δ has been shown to have neuroprotective effects, making CMPD101 a potential therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
CMPD101 has been shown to have a number of biochemical and physiological effects. In cancer cells, CMPD101 induces cell death by inhibiting CK1δ-mediated cell proliferation and inducing apoptosis. In animal models of neurodegenerative diseases, CMPD101 has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein. Additionally, CMPD101 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One advantage of CMPD101 is its selectivity for CK1δ, which reduces the likelihood of off-target effects. Additionally, CMPD101 has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical development. However, one limitation of CMPD101 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential toxicity of CMPD101.

未来方向

There are several future directions for research on CMPD101. One potential area of research is the development of more potent and selective CK1δ inhibitors. Additionally, further studies are needed to elucidate the mechanism of action of CMPD101 and its potential therapeutic applications in other disease states. Finally, clinical trials are needed to determine the safety and efficacy of CMPD101 in humans.

合成方法

CMPD101 was first synthesized by scientists at the University of Dundee in Scotland. The synthesis method involves a series of chemical reactions, starting with the reaction of 3-chloro-4-methoxyaniline with 3-(piperidin-1-yl)propanoic acid to form an amide intermediate. This intermediate is then reacted with 3-methoxypropanoyl chloride to yield CMPD101. The overall yield of this synthesis method is approximately 25%.

科学研究应用

CMPD101 has been extensively studied in the context of its potential therapeutic applications. It has been shown to have potent anti-cancer activity in vitro, particularly against breast, prostate, and colon cancer cell lines. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, CMPD101 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

属性

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O4/c1-25-11-9-19(24)22-10-3-4-14(13-22)5-8-18(23)21-15-6-7-17(26-2)16(20)12-15/h6-7,12,14H,3-5,8-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROKPPRHOLDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCCC(C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。